methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate
CAS No.: 1042967-97-4
Cat. No.: VC11794497
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042967-97-4 |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H25N3O4S/c1-6-13-12(4)29-20(18(13)21(27)28-5)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) |
| Standard InChI Key | NYYFPVMFEXVWDT-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
| Canonical SMILES | CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
Introduction
Synthesis Methods
The synthesis of similar compounds typically involves multi-step organic reactions. Common methods include:
-
Step 1: Formation of the tetrahydroquinoxaline moiety.
-
Step 2: Attachment of the acetamido group to the quinoxaline ring.
-
Step 3: Synthesis of the thiophene ring with specific substitutions (e.g., ethyl and methyl groups).
-
Step 4: Coupling reactions to combine the quinoxaline and thiophene components.
Solvents like dimethylformamide (DMF) or dichloromethane are often used to facilitate these reactions.
Biological Activity
Compounds with similar structures have shown significant biological activity, particularly in anticancer and antimicrobial applications. The presence of specific functional groups and ring systems can modulate biochemical pathways, affecting cell growth and survival.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Related compounds have shown activity against cancer cell lines by modulating cellular pathways. |
| Antimicrobial Activity | Some thiophene derivatives exhibit activity against bacteria, with variations in substitution affecting potency. |
Research Findings and Applications
While specific research findings for methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate are not available, related compounds have been studied for their potential in drug development. The structural complexity and bioactivity of these molecules make them promising candidates for therapeutic agents targeting various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume